1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Overview
Description
1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that features a 1,3-diazinane ring substituted with a 4-methoxyphenyl group and a sulfanylidene group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target multiple pathways, including those involving hydrogen sulfide (h2s) .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in a way that modulates multiple therapeutic pathways, resulting in improved treatment outcomes .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways where hydrogen sulfide (h2s) is involved .
Pharmacokinetics
Compounds with similar structures have been found to have good bioavailability, low clearance, and a small volume of distribution .
Result of Action
Compounds with similar structures have been found to have potent therapeutic effects in various disease models .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the patient, and the specific characteristics of the disease being treated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide under basic conditions, followed by cyclization. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound has a similar structure but contains a tetrazole ring instead of a diazinane ring.
4-Methoxyphenyl-1H-indole: This compound features an indole ring and is known for its biological activities.
4-Methoxyphenyl-1H-imidazole: This compound contains an imidazole ring and is used in various pharmacological studies.
Uniqueness
1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)13-10(15)6-9(14)12-11(13)17/h2-5H,6H2,1H3,(H,12,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXQTUOZCTYWFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183122 | |
Record name | Barbituric acid, 1-(p-methoxyphenyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28921-29-1 | |
Record name | Barbituric acid, 1-(p-methoxyphenyl)-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028921291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Barbituric acid, 1-(p-methoxyphenyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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